molecular formula C17H17N3O3S2 B2965880 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034341-74-5

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2965880
CAS No.: 2034341-74-5
M. Wt: 375.46
InChI Key: NPPNOXIPADUGPG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several different functional groups, including a pyrazole ring, a thiophene ring, and a benzofuran ring . These types of compounds are often used in medicinal chemistry due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings are five-membered rings, while the benzofuran is a fused five and six-membered ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole ring could make the compound more polar and potentially more soluble in water .

Scientific Research Applications

Potential Therapeutic Applications

Anticancer and Antimicrobial Activities

Studies on sulfonamide derivatives have shown promising anticancer and antimicrobial activities. For instance, the synthesis and evaluation of novel sulfonamide derivatives have demonstrated significant in vitro anticancer activity against various cancer cell lines, including breast and colon cancer cells. These derivatives, characterized by their structural features, have been found to exhibit high potency, comparable to or exceeding that of known chemotherapeutic agents in some cases. This suggests the potential of such compounds in cancer treatment, highlighting their relevance in the development of new anticancer drugs (Ghorab et al., 2015; El-Gaby et al., 2017).

Moreover, the antimicrobial evaluation of heterocyclic compounds containing a sulfonamido moiety has revealed high activities against various bacterial and fungal strains. This demonstrates the potential of sulfonamide derivatives in addressing antimicrobial resistance, indicating their importance in the discovery of new antibacterial and antifungal agents (Sarvaiya et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicinal chemistry and have a wide range of biological activities .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in medicinal chemistry. Given the broad range of biological activities exhibited by similar compounds, this compound could have potential applications in the development of new drugs .

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-25(22,15-2-3-17-13(10-15)4-8-23-17)19-11-16(14-5-9-24-12-14)20-7-1-6-18-20/h1-3,5-7,9-10,12,16,19H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPNOXIPADUGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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